N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide
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Overview
Description
N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide is a complex organic compound belonging to the imidazole family. Imidazoles are nitrogen-containing heterocycles that are widely recognized for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of imidazole synthesis, such as the use of multi-component reactions and green chemistry approaches, are likely applicable . These methods aim to optimize synthetic efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve mild temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-benzo[d]imidazole-2-thiol: This compound shares a similar imidazole core but has different substituents, leading to distinct chemical properties and applications.
1H-Benzo[d]imidazole-2-yl(phenyl)methanone: Another imidazole derivative with unique functional groups that confer different biological activities.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C10H8N4O |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8N4O/c1-6-2-3-7-8(4-6)13-10(12-7)9(5-11)14-15/h2-4,15H,1H3,(H,12,13)/b14-9- |
InChI Key |
IPEUWXJGNKVUTC-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=N\O)/C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=NO)C#N |
Origin of Product |
United States |
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